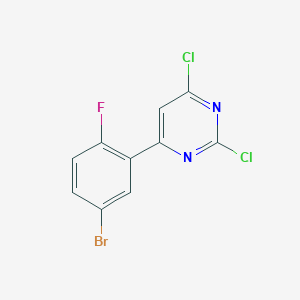

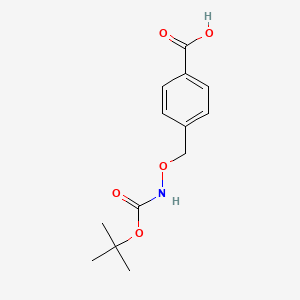

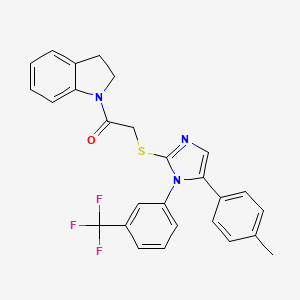

![molecular formula C14H19BF2O2 B2484150 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2488640-23-7](/img/structure/B2484150.png)

2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, involves rhodium-catalyzed hydroboration of allyl phenyl sulfone. These processes are characterized by specific reaction conditions that enable the creation of the desired dioxaborolane derivatives with high precision and purity (Coombs et al., 2006).

Molecular Structure Analysis

The molecular structure of dioxaborolane compounds has been explored through X-ray diffraction studies, revealing intricate details about their crystalline forms. For instance, compounds within this class display specific crystalline structures, providing insights into their molecular geometry and electron distribution (Coombs et al., 2006).

Chemical Reactions and Properties

Dioxaborolane compounds participate in various chemical reactions, including Suzuki-Miyaura coupling polymerization, which is instrumental in producing polymers with narrow molecular weight distribution and high regioregularity. These reactions underscore the compounds' reactivity and their potential as intermediates in polymer synthesis (Yokozawa et al., 2011).

Physical Properties Analysis

Physical properties such as boiling points, solubility, and thermal stability are crucial for understanding the practical applications of dioxaborolane compounds. For example, specific derivatives are known for their solubility in common organic solvents and stability under various conditions, making them suitable for use in organic synthesis and material science applications.

Chemical Properties Analysis

The chemical properties of dioxaborolane derivatives, including reactivity towards different chemical groups and stability under various conditions, are vital for their application in synthetic chemistry. Studies have detailed how these compounds react with silanes, alcohols, and amines, providing a foundation for their use in creating more complex chemical structures (Matyjaszewski & Chen, 1988).

科学的研究の応用

Precision Synthesis in Polymer Chemistry

The study by Yokozawa et al. (2011) demonstrates the use of a related dioxaborolane compound in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distribution and high regioregularity, indicating the potential of such compounds in synthesizing well-defined polymers for electronic applications (Yokozawa et al., 2011).

Synthesis of Boronic Acid Derivatives

Spencer et al. (2002) described the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting the versatility of dioxaborolane compounds in generating inhibitors with potential biomedical applications. The absence of S–B coordination and only weak N–B coordination in these compounds suggests nuanced interactions that could be exploited in therapeutic development (Spencer et al., 2002).

Molecular Structure Analysis

Coombs et al. (2006) detailed the synthesis and structural analysis of a dioxaborolane derivative, demonstrating the compound's stability and lack of significant intramolecular or intermolecular interactions with the boron atom. This stability is crucial for applications in materials science and organic synthesis (Coombs et al., 2006).

Nanoparticle Fluorescence Enhancement

Fischer et al. (2013) utilized a dioxaborolane derivative in the creation of emission-tuned nanoparticles from polyfluorene building blocks. The study demonstrates how heterodifunctional polyfluorenes can significantly enhance fluorescence brightness, offering insights into the development of advanced materials for optical applications (Fischer et al., 2013).

Chain-Growth Polymerization

Yokoyama et al. (2007) reported on the palladium-catalyzed polycondensation of a dioxaborolane-related monomer via Suzuki−Miyaura coupling, showcasing the capacity for chain-growth polymerization. This technique is pivotal for creating polymers with precise end-group functionality, relevant in various high-tech applications (Yokoyama et al., 2007).

作用機序

将来の方向性

特性

IUPAC Name |

2-[3-(2,2-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O2/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8,12H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGZXKZVPBQKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

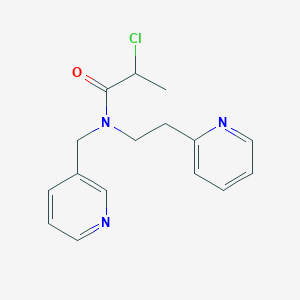

![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)

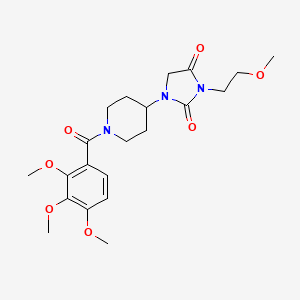

![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)

![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)

![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)